molecular formula C16H14N2O4 B5799797 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide

3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide

Cat. No. B5799797
M. Wt: 298.29 g/mol
InChI Key: MNTAUQXUFRYRDE-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as EOQ, is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities. EOQ has shown promising results in various scientific studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to the inhibition of cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has exhibited low toxicity in animal studies, making it a safe compound for research purposes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cancer cell line or bacterial strain being studied.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of this compound derivatives with improved anticancer and antimicrobial activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before it can be considered for clinical trials.

Synthesis Methods

3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can be synthesized using various methods, including the reaction of 4-ethoxyaniline and 2-chloroquinoxaline in the presence of a base. Another method involves the reaction of 4-ethoxyaniline and 2-hydroxyquinoxaline in the presence of a dehydrating agent. These methods have been reported in scientific literature and have been used to synthesize this compound for research purposes.

Scientific Research Applications

3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential therapeutic applications, including its anticancer and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer and infectious diseases.

properties

IUPAC Name

3-(4-ethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-2-22-12-9-7-11(8-10-12)15-16(19)18(21)14-6-4-3-5-13(14)17(15)20/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTAUQXUFRYRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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